REACTION_CXSMILES
|
Cl.[Cl:2][C:3]1[CH:21]=[CH:20][C:6]([CH2:7][NH:8][C:9]2[CH:15]=[CH:14][C:13]([C:16]([F:19])([F:18])[F:17])=[CH:12][C:10]=2[NH2:11])=[CH:5][CH:4]=1.[N:22]#[C:23]Br>CN(C=O)C.C(N(CC)CC)C>[NH2:22][C:23]1[N:8]([CH2:7][C:6]2[CH:20]=[CH:21][C:3]([Cl:2])=[CH:4][CH:5]=2)[C:9]2[CH:15]=[CH:14][C:13]([C:16]([F:17])([F:18])[F:19])=[CH:12][C:10]=2[N:11]=1 |f:0.1|
|
Name
|
ice
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
2-(4-chlorobenzylamino)-5-trifluoromethylaniline hydrochloride
|
Quantity
|
6.74 g
|
Type
|
reactant
|
Smiles
|
Cl.ClC1=CC=C(CNC2=C(N)C=C(C=C2)C(F)(F)F)C=C1
|
Name
|
|
Quantity
|
2.75 g
|
Type
|
reactant
|
Smiles
|
N#CBr
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
2.8 mL
|
Type
|
solvent
|
Smiles
|
C(C)N(CC)CC
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred overnight at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The ice bath was removed after two hours
|
Duration
|
2 h
|
Type
|
ADDITION
|
Details
|
The reaction mixture was diluted with water
|
Type
|
FILTRATION
|
Details
|
The product was filtered off
|
Type
|
CUSTOM
|
Details
|
purified with activated charcoal and crystallization from ethanol
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
|
Smiles
|
NC1=NC2=C(N1CC1=CC=C(C=C1)Cl)C=CC(=C2)C(F)(F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |